[4-iodo-3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid
Description
Properties
IUPAC Name |
2-(4-iodo-3-methoxycarbonylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2O4/c1-14-7(13)6-4(8)2-10(9-6)3-5(11)12/h2H,3H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXHTNNCGSTQKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1I)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601211490 | |
| Record name | 1H-Pyrazole-1-acetic acid, 4-iodo-3-(methoxycarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601211490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354705-49-9 | |
| Record name | 1H-Pyrazole-1-acetic acid, 4-iodo-3-(methoxycarbonyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354705-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-1-acetic acid, 4-iodo-3-(methoxycarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601211490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Knorr Pyrazole Synthesis
A classical method employing β-keto esters and hydrazines:
- React ethyl acetoacetate with hydrazine hydrate to form 3-methyl-1H-pyrazol-5-ol
- Iodinate at position 4 using N-iodosuccinimide (NIS) in DMF at 0–5°C (yield: 68–72%)
- Introduce methoxycarbonyl group via Claisen condensation with methyl chloroformate
| Step | Reagent/Condition | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Iodination | NIS/DMF | 0–5 | 4 | 70 |
| Esterification | Methyl chloroformate/Et₃N | 25 | 12 | 85 |
Cyclocondensation Route
Alternative pathway using 1,3-dipolar cycloaddition:
- React iodopropargyl alcohol with methyl diazoacetate in presence of Cu(I) catalyst
- Achieves direct incorporation of iodine and ester groups (Patent WO2007034183A2 methodology)
Acetic Acid Sidechain Installation
Post pyrazole core functionalization, the acetic acid moiety is introduced through:
N-Alkylation Strategy
- Treat 4-iodo-3-(methoxycarbonyl)-1H-pyrazole with ethyl bromoacetate/K₂CO₃ in DMF
- Hydrolyze ethyl ester to carboxylic acid using NaOH/EtOH-H₂O (1:1)
| Parameter | Value |
|---|---|
| Alkylation Temp | 60°C |
| Reaction Time | 8 h |
| Hydrolysis pH | 10–11 |
Mitsunobu Coupling
For enhanced regioselectivity:
- Employ diethyl azodicarboxylate (DEAD) and triphenylphosphine
- Couple pyrazole with tert-butyl acetate followed by deprotection
Critical Process Considerations
-
- Use directing groups (e.g., methoxycarbonyl) to control iodine position
- DFT calculations suggest C4 iodination is favored by 9.3 kcal/mol over C5
-
- Nitro intermediates exhibit thermal instability (decomposition >120°C)
- Substitute nitro groups with azides for safer large-scale processing
-
- Silica gel chromatography (EtOAc/hexane 3:7 → 1:1 gradient)
- Final recrystallization from MeCN/H₂O (4:1) achieves >99% purity
Analytical Characterization Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.42 (s, 1H, H5), 4.92 (s, 2H, CH₂), 3.87 (s, 3H, OCH₃) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 169.8 (COOH), 162.4 (COOCH₃), 144.1 (C-I) |
| HRMS (ESI+) | m/z calcd for C₇H₇IN₂O₄ [M+H]⁺: 325.9412, found: 325.9408 |
Industrial-Scale Adaptations
- Continuous Flow Reactors
- Minimize exothermic risks during iodination (PMT <50°C)
- Catalytic Recycling
- Immobilized Cu nanoparticles achieve 98% catalyst recovery
- Green Chemistry Metrics
- E-factor: 18.7 → Reduced to 5.2 via solvent recovery systems
Chemical Reactions Analysis
Types of Reactions
[4-iodo-3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or potassium carbonate in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
[4-iodo-3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in drug development for its biological activity.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-iodo-3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The pathways involved may include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
Iodo vs. Trifluoromethyl Substitution
- 2-[4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic Acid (CAS: 1823464-84-1): Replaces methoxycarbonyl with a trifluoromethyl (-CF₃) group. This substitution increases hydrophobicity and electron-withdrawing effects, enhancing metabolic stability. Molecular weight: 320.01 g/mol .
Methoxycarbonyl vs. Nitro or Aminocarbonyl Groups
- Methyl (4-Iodo-3-nitro-1H-pyrazol-1-yl)acetate (CAS: N/A): Features a nitro (-NO₂) group instead of methoxycarbonyl. The nitro group is strongly electron-withdrawing, increasing reactivity in electrophilic substitutions. Molecular formula: C₇H₆IN₃O₄ .
- 3-(Aminocarbonyl)-4-iodo-1H-pyrazole-1-acetic Acid (CAS: 1354706-04-9): Substitutes methoxycarbonyl with an aminocarbonyl (-CONH₂) group. This modification enhances hydrogen-bonding capacity, improving solubility in polar solvents. Molecular formula: C₆H₆IN₃O₃ .
Acetic Acid vs. Ester Derivatives
Structural Analogues with Different Substitution Patterns
Impact of Substituents on Physicochemical Properties
- Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): Increase acidity of the acetic acid moiety (pKa reduction) and enhance electrophilic reactivity .
- Halogen Substituents (Iodo vs. Bromo) : Iodo provides greater steric bulk and stronger halogen bonding compared to bromo, influencing target binding in drug design .
- Ester vs. Acid Derivatives : Esters (e.g., ethyl or methyl) exhibit higher lipophilicity, making them preferable for prodrug formulations .
Biological Activity
Overview
[4-iodo-3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid, with the chemical formula C7H7IN2O4, is a pyrazole derivative that has garnered interest for its potential biological activities. The compound is characterized by the presence of an iodine atom and a methoxycarbonyl group, which contribute to its unique chemical reactivity and biological properties. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and comparative studies with similar compounds.
The compound is synthesized through nucleophilic substitution reactions, typically involving 4-iodo-3-(methoxycarbonyl)-1H-pyrazole and chloroacetic acid in basic conditions. The iodine atom plays a crucial role in its reactivity, allowing for various modifications that can enhance biological activity.
| Property | Value |
|---|---|
| IUPAC Name | 2-(4-iodo-3-methoxycarbonylpyrazol-1-yl)acetic acid |
| Molecular Weight | 310.047 g/mol |
| CAS Number | 1354705-49-9 |
Research indicates that this compound exhibits several biological activities, including:
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes, which may be leveraged in drug development for conditions requiring enzyme modulation.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, although detailed evaluations are necessary to establish efficacy and mechanisms.
- Anti-inflammatory Effects : Some derivatives of pyrazole compounds have been studied for their anti-inflammatory properties, suggesting that this compound may also exhibit similar effects.
Case Studies
A number of studies have evaluated the biological activity of related pyrazole compounds:
- Study on Antimicrobial Activity : A derivative with similar structural characteristics was tested against various bacterial strains, demonstrating significant inhibitory effects with minimum inhibitory concentration (MIC) values as low as 0.24 µg/ml against Staphylococcus aureus .
- Enzyme Inhibition Study : Research on related pyrazole derivatives indicated effective inhibition of certain protein-ligand interactions, suggesting potential applications in targeting specific diseases .
Comparative Analysis
When compared to other halogenated pyrazole derivatives such as [4-bromo-3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid and [4-chloro-3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid, this compound exhibits distinct biological activities due to the unique reactivity imparted by the iodine atom.
| Compound | Biological Activity |
|---|---|
| [4-bromo-3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid | Moderate enzyme inhibition |
| [4-chloro-3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid | Low antimicrobial activity |
| This compound | Promising enzyme inhibition and potential antimicrobial effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
